molecular formula C12H22LiN B1589649 Lithium dicyclohexylamide CAS No. 4111-55-1

Lithium dicyclohexylamide

Cat. No. B1589649
CAS RN: 4111-55-1
M. Wt: 187.3 g/mol
InChI Key: HTZGVHYSMVGNOV-UHFFFAOYSA-N
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Description

Lithium dicyclohexylamide is an organometallic compound with the chemical formula LiN(C6H11)2 . It is a colorless to pale yellow solid that is stable and colorless in air, but reacts violently with water . It is commonly used as a reagent and ligand in organic synthesis .


Synthesis Analysis

The preparation of Lithium dicyclohexylamide is usually achieved by adding ammonia gas in diethyl ether and adding butyl lithium . The resulting Lithium dicyclohexylamide can be purified by crystallization or solvent distillation .


Molecular Structure Analysis

The molecular formula of Lithium dicyclohexylamide is C12H22LiN . Its molecular weight is 187.25 .


Chemical Reactions Analysis

Lithium dicyclohexylamide allows fast and convenient in situ trapping flow metalations of a broad range of functionalized arenes, heteroarenes and acrylate derivatives in the presence of various metal salts .


Physical And Chemical Properties Analysis

Lithium dicyclohexylamide is a colorless to pale yellow solid . It is stable and colorless in air, but reacts violently with water . It has a melting point of about 80-90 °C and is soluble in polar organic solvents such as diethyl ether and toluene at normal temperature .

Scientific Research Applications

Transition-Metal-Free Chemistry

Lithium dicyclohexylamide (Cy2NLi) has been explored for its role in transition-metal-free Fischer-Tropsch chemistry. This compound reacts with syn-gas or CO to generate intermediates with carbene character, facilitating sequential C-C and C-H bond formations. This provides a metal-free avenue to fundamental reactions in the Fischer-Tropsch process, a key area in chemical synthesis (Xu et al., 2021).

Neurological Research

In neurological research, lithium compounds, including lithium dicyclohexylamide, have been used to study various aspects of brain function and disorders. For instance, lithium has been shown to modify RNA levels in a type-specific manner in neuroblastoma neuronal cultures, which could be relevant to Alzheimer's Disease research (Maloney et al., 2019). Another study demonstrated the accumulation of lithium in the hippocampus of patients with bipolar disorder, highlighting the significance of lithium in emotion processing and regulation (Stout et al., 2020).

Systems Pharmacology and Neurodegenerative Diseases

Lithium's role in systems pharmacology and its potential use in treating Alzheimer's Disease has been a subject of interest. It has been found to influence pathways involved in AD-related pathophysiology, such as inhibiting GSK3-β, which is implicated in tau phosphorylation and amyloid-β induced neurotoxicity (Hampel et al., 2019).

Potential in Repurposing for Other Disorders

Lithium's neuroprotective properties and its modulation of mechanisms like inflammation, oxidative stress, and autophagy make it a candidate for repurposing in treating neurodegenerative diseases like Alzheimer's Disease (Damri et al., 2020).

Hemostasis, Wound Healing, and Hair Regrowth

Research has also explored lithium's role in improving hemostasis, wound healing, and hair regrowth. Lithium-containing formulations have shown efficacy in these areas, potentially opening new therapeutic avenues (Verma et al., 2020).

Circadian Rhythms

Lithium has been studied for its effects on circadian rhythms. Research involving real-time monitoring of clock gene expression in mice suggests that lithium influences the circadian period in peripheral clock gene expression rhythms (Sawai et al., 2019).

Safety And Hazards

Lithium dicyclohexylamide is spontaneously flammable in air and causes burns . It is an air and water sensitive compound and should be operated under dry and oxygen-free conditions . It is irritating and corrosive and harmful to the skin, eyes and respiratory tract .

Future Directions

There is still a lack of chemical space relating to the selective incorporation of CO as a C1 building block . The development of an atom-economical and more sustainable synthetic methodology is highly desirable in addressing the issues associated with traditional methods .

properties

IUPAC Name

lithium;dicyclohexylazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N.Li/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h11-12H,1-10H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZGVHYSMVGNOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CCC(CC1)[N-]C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22LiN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60194055
Record name Lithium dicyclohexylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60194055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium dicyclohexylamide

CAS RN

4111-55-1
Record name Lithium dicyclohexylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004111551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lithium dicyclohexylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60194055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium dicyclohexylamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
423
Citations
KB Aubrecht, DB Collum - The Journal of Organic …, 1996 - collum.chem.cornell.edu
Lithium dialkylamides are frequently used as highly reactive and selective bases for the formation of a wide range of stabilized carbanions. 1 We have invested considerable energy …
Number of citations: 31 collum.chem.cornell.edu
M Xu, Z Qu, S Grimme, DW Stephan - Journal of the American …, 2021 - ACS Publications
Lithium dicyclohexylamide (Cy 2 NLi) reacts with syn-gas or CO to generate transient intermediates with carbene character, which are capable of reacting further with CO or H 2 , …
Number of citations: 38 pubs.acs.org
NS Nudelman, GE García Liñares - The Journal of Organic …, 2000 - ACS Publications
… Studies of the reaction of lithium dicyclohexylamide with N,N-dibutylformamide, 1-… We report herein an NMR and GC study of the reaction between lithium dicyclohexylamide …
Number of citations: 53 pubs.acs.org
SY Ryu, H Kim, HS Kim, S Park - Journal of Organometallic Chemistry, 1999 - Elsevier
… However, the reaction of 1 with an excess of lithium dicyclohexylamide (>ten equivalents) … The reaction of (Ph 2 PCH 2 ) 2 C 6 H 3 )Pd(OTf) with an excess of lithium dicyclohexylamide …
Number of citations: 27 www.sciencedirect.com
A Vazquez, NS Nudelman - Journal of physical organic …, 2006 - Wiley Online Library
… reaction mixture of the lithium dicyclohexylamide with NO in … ylamine, 1a, the lithium dicyclohexylamide, 2a, the N… of the dicyclohexylamine 1a, lithium dicyclohexylamide 2a, N-…
Number of citations: 3 onlinelibrary.wiley.com
DG Perez, NS Nudelman - The Journal of Organic Chemistry, 1988 - ACS Publications
… We have recently reported12 that in the reaction of lithium dicyclohexylamide with carbon monoxide, conditions could be achieved to produce dicyclohexyl glyoxylamide (a double …
Number of citations: 38 pubs.acs.org
H Taguchi, H Yamamoto, H Nozaki - Bulletin of the Chemical Society of …, 1977 - journal.csj.jp
… Afethod A : Lithium dicyclohexylamide (50 mmol) was prepared from dicyclohexylamine (… To the mixture was added a THF solution of lithium dicyclohexylamide (2.0 mmol) dropwise …
Number of citations: 51 www.journal.csj.jp
EM Arnett, KD Moe - Journal of the American Chemical Society, 1991 - ACS Publications
… ±0.7 n-butyllithium 50.0±0.7 49.3±0.4 phenyllithium 42.3±0.3 42.8±0.3 methyllithium 41.6±0.7» 41.6±2.2*((trimethylsilyl) methyl) lithium 40.0±0.6 41.5±0.3 lithium dicyclohexylamide …
Number of citations: 48 pubs.acs.org
M Putkonen, T Aaltonen, M Alnes… - Journal of Materials …, 2009 - pubs.rsc.org
… ), a lithium alkoxide LiOtBu (OtBu = tert-butoxide), a lithium cyclopentadienyl LiCp (Cp = cyclopentadienyl), a lithium alkyl n-butyllithium, and a lithium amide lithium dicyclohexylamide. …
Number of citations: 113 pubs.rsc.org
J Barluenga, JL Fernández-Simón… - Journal of the …, 1989 - pubs.rsc.org
… The reaction of different aldehydes or ketones (5) with a mixture of dihalogenomethane and lithium dicyclohexylamide' at -78 "C leads after acid hydrolysis to the crude alcohols (6); the …
Number of citations: 14 pubs.rsc.org

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